Ticlopidine-d6 Hydrochloride is a stable isotope-labeled form of ticlopidine hydrochloride, which is an antiplatelet medication used primarily to prevent thrombotic strokes and other related conditions. The compound has gained interest in pharmacological research and clinical studies due to its unique isotopic labeling, which aids in metabolic studies and pharmacokinetic evaluations.
Source: Ticlopidine-d6 Hydrochloride can be sourced from various chemical suppliers, including LGC Standards and TCI America, which provide certified reference materials for research purposes .
Classification: Ticlopidine-d6 Hydrochloride belongs to the class of thienopyridine derivatives, specifically functioning as an adenosine diphosphate receptor inhibitor. It is classified under antiplatelet agents used in the treatment and prevention of thromboembolic disorders .
The synthesis of ticlopidine hydrochloride involves several key steps, and the deuterated version (Ticlopidine-d6 Hydrochloride) is synthesized similarly but incorporates deuterium-labeled reagents.
Methods:
The synthesis is characterized by mild reaction conditions, high product yield, and suitability for industrial production.
The molecular formula of Ticlopidine-d6 Hydrochloride is , with a molecular weight of 306.284 g/mol. The structure features a thieno[3,2-c]pyridine core with deuterated phenyl substituents.
Cl.[2H]c1c([2H])c([2H])c(c(Cl)c1[2H])C([2H])([2H])N2CCc3sccc3C2
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2;
Ticlopidine-d6 Hydrochloride undergoes various chemical reactions typical of thienopyridine derivatives. The primary reaction involves its role as an antiplatelet agent:
The detailed mechanisms of these reactions are crucial for understanding its therapeutic applications.
Ticlopidine-d6 Hydrochloride acts primarily as an inhibitor of platelet aggregation through the following processes:
This mechanism highlights its role in preventing thrombotic events.
The compound exhibits stability under room temperature conditions but should be stored away from light and moisture to maintain integrity .
Ticlopidine-d6 Hydrochloride has several scientific applications:
These applications underline its significance in both clinical settings and research environments focused on cardiovascular health .
Deuterium labeling in thienopyridine derivatives like Ticlopidine-d6 Hydrochloride primarily employs catalytic H/D exchange and precursor-directed synthesis. The d6 designation indicates replacement of six hydrogen atoms with deuterium at specific molecular positions: the benzyl methylene group (-CH₂- → -CD₂-) and all four aromatic hydrogens on the chlorophenyl ring (forming a tetradeuterated C₆D₄ group) [3]. Catalytic exchange uses platinum-group metals (e.g., Pd/C) in deuterated solvents (D₂O, CD₃OD), exploiting the acidity of benzylic protons for selective exchange. However, this method risks isotopic scrambling due to the compound’s complex heterocyclic structure [1] [4].
Precursor-directed synthesis proves more efficient. Here, deuterated building blocks such as (2-chloro-3,4,5,6-d₄-phenyl)-d₂-methanamine are synthesized first. The tetradeuterated chlorobenzyl chloride intermediate undergoes nucleophilic substitution with dideuterated benzylamine under phase-transfer conditions, minimizing undesired H/D back-exchange [2] [6]. Subsequent ring formation with thiophene derivatives incorporates the thienopyridine core while preserving isotopic integrity.
Table 1: Deuterium Incorporation Strategies in Ticlopidine-d6
Method | Deuterium Positions | Efficiency | Key Challenges |
---|---|---|---|
Catalytic H/D Exchange | Non-selective (benzylic/aromatic) | 40-60% | Scrambling, low regioselectivity |
Precursor-Directed Route | -CD₂- and aromatic -C₆D₄- | >95% atom D | Intermediate purification |
The synthesis of Ticlopidine-d6 Hydrochloride requires modifying classical ticlopidine routes to accommodate deuterium-sensitive steps. Key improvements focus on:
Solvent selection significantly impacts isotopic purity. Non-polar solvents (toluene, ethyl acetate) reduce kinetic acidity compared to polar aprotic solvents like DMF. Additionally, replacing triethylamine with N,N-diisopropylethylamine (DIPEA) as the base minimizes deuterium abstraction from acidic α-sites [2].
Table 2: Optimized Reaction Parameters for Ticlopidine-d6 Synthesis
Step | Key Parameter | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Reductive Amination | Formaldehyde Source | Paraformaldehyde | Limits D/H exchange |
Cyclization | TsCl Ratio | 1.05:1 (TsCl:precursor) | Reduces byproducts to <3% |
Salt Formation | Solvent System | Ethyl acetate + anhydrous HCl | Prevents deuterium loss |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: